4-Amino-2-(difluoromethyl)-5-fluorobenzoic acid
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Description
“4-Amino-2-(difluoromethyl)-5-fluorobenzoic acid” is a compound that contains fluorine atoms. Fluorine-containing compounds significantly affect pharmaceutical growth, making up more than 50 percent of the best-selling drug molecules approved by the US Food and Drug Administration (FDA) . The trifluoromethyl (TFM, -CF3) group is a common feature in FDA-approved drugs .
Synthesis Analysis
The synthesis of fluorinated compounds like “this compound” often involves the use of fluorine or fluorine-containing functional groups . The methods of synthesis of fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines, and also fluoropyridines fused with carbo-, heterocycles are presented .Molecular Structure Analysis
The molecular structure of “this compound” is likely to be complex due to the presence of fluorine atoms and the heterocyclic moiety. The combination of these two features is constantly appearing in new molecular entities with various biological activities .Chemical Reactions Analysis
The chemical reactions involving “this compound” likely involve the use of fluorine or fluorine-containing functional groups . The anti-solvent 2-propanol caused a decrease in the solubilities of the amino acids and peptides upon increasing its mass fraction .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are likely to be influenced by the presence of fluorine atoms. Fluorine atoms give the compound unique physicochemical properties, such as high bond strength, polarity, and minimal steric hindrance .Safety and Hazards
Future Directions
The future directions for “4-Amino-2-(difluoromethyl)-5-fluorobenzoic acid” and similar compounds are likely to involve further exploration of their potential uses in the pharmaceutical industry. The review covers the detailed chemistry of 19 FDA-approved drugs in the past 20 years, which contains the TFM group as one of the pharmacophores .
Properties
IUPAC Name |
4-amino-2-(difluoromethyl)-5-fluorobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO2/c9-5-1-4(8(13)14)3(7(10)11)2-6(5)12/h1-2,7H,12H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMEQVDMXHTZHDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1N)F)C(=O)O)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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